2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 279-33-4 . It has a molecular weight of 99.13 . The compound is a yellow to brown liquid .
Synthesis Analysis
There are several methods to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. One of them is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The InChI code for “2-Oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . The InChI key is DIQOUXNTSMWQSA-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, one of the chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptane” is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Physical and Chemical Properties Analysis
“2-Oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 99.13 . It is a yellow to brown liquid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Platform for Functional Diversity : A study by Garsi et al. (2022) introduces a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. This method, starting with 4R-hydroxy-L-proline, allows for the creation of backbone-constrained γ-amino acid analogues, resembling drugs such as baclofen and pregabalin. This research underscores the compound's utility as a scaffold for developing functionally diverse molecules, potentially useful in the pharmaceutical industry (Garsi et al., 2022).
Novel Syntheses and Rearrangements : Krow et al. (2004) explored stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of the bicyclic framework in generating new chemical entities. These compounds were achieved through rearrangements mediated by Selectfluor and Deoxo-Fluor, highlighting innovative routes to synthesize bicyclic structures with potential bioactivity (Krow et al., 2004).
Potential Applications in Drug Design
- Antimalarial Activities : Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their antimalarial activities. These compounds, derived from ethyl 2-phenyl-1-pyrroline-5-carboxylate, were tested for in vitro activity against P. falciparum and showed potential as antimalarial agents, demonstrating the compound's relevance in medicinal chemistry research (Ningsanont et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGJSKIXLNGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.